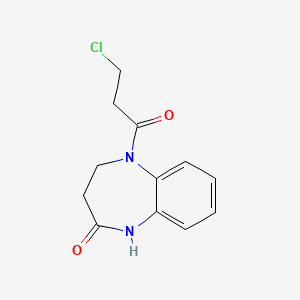
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
説明
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, also known as CPTB, is a benzodiazepine derivative that has been widely used in scientific research due to its unique properties. This compound is synthesized by the reaction of 3-chloropropionyl chloride with 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in the presence of a base. CPTB has been found to have a variety of biochemical and physiological effects, making it a useful tool in laboratory experiments.
作用機序
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one acts as a positive allosteric modulator of the GABA-A receptor complex. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines.
Biochemical and Physiological Effects:
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which leads to an increase in the inhibitory tone of the neuron. This results in the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines. 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several advantages as a tool for laboratory experiments. It has a high affinity for the benzodiazepine receptor, which makes it a useful tool for investigating the mechanism of action of benzodiazepines. It has also been found to have a variety of biochemical and physiological effects, which makes it a useful tool for investigating the effects of benzodiazepines on the brain and body. However, 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has some limitations as a tool for laboratory experiments. It has a short half-life, which makes it difficult to study its long-term effects. It also has low solubility in water, which makes it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. One area of research is the investigation of the long-term effects of 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one on the brain and body. Another area of research is the development of new compounds that have similar properties to 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one but with longer half-lives and higher solubility in water. Finally, research could be conducted on the use of 5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in the treatment of anxiety disorders and other neurological disorders.
科学的研究の応用
5-(3-chloropropanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been widely used in scientific research as a tool to investigate the mechanism of action of benzodiazepines. It has been found to have a high affinity for the benzodiazepine receptor, which is located on the GABA-A receptor complex. This receptor is responsible for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines.
特性
IUPAC Name |
5-(3-chloropropanoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-7-5-12(17)15-8-6-11(16)14-9-3-1-2-4-10(9)15/h1-4H,5-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBHYJUVYSIBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2NC1=O)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154272 | |
| Record name | 5-(3-Chloro-1-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73416-93-0 | |
| Record name | 5-(3-Chloro-1-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73416-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chloro-1-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(2-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4291099.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4291107.png)


![7-(3-nitrobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B4291120.png)
![6-(4-methoxybenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4291123.png)
![1,3-dimethyl-6-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4291128.png)
![6-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4291135.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]thiophene-3-carboxamide](/img/structure/B4291142.png)

![2-[4-allyl-3-(2,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4291158.png)
![10b-(bromomethyl)-8,9-dimethoxy-1,1-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B4291166.png)

